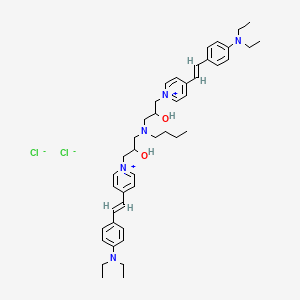![molecular formula C54H33N7 B13101415 Tri([5,5'-biquinolin]-8-yl)amine CAS No. 920969-09-1](/img/structure/B13101415.png)
Tri([5,5'-biquinolin]-8-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri([5,5’-biquinolin]-8-yl)amine is an organic compound that belongs to the class of amines Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups This particular compound features a complex structure with biquinolinyl groups attached to a central amine nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tri([5,5’-biquinolin]-8-yl)amine typically involves the nucleophilic substitution of haloalkanes with ammonia or amines. This process can be carried out using different methods, including:
Direct Alkylation: This involves the reaction of ammonia with haloalkanes in the presence of a base to form primary amines.
Reductive Amination: This method involves the reaction of aldehydes or ketones with ammonia or amines in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of Tri([5,5’-biquinolin]-8-yl)amine may involve large-scale reductive amination processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tri([5,5’-biquinolin]-8-yl)amine can undergo various chemical reactions, including:
Oxidation: Amines can be oxidized to form nitroso compounds, nitro compounds, or amine oxides.
Reduction: Reduction of nitro compounds can yield amines.
Substitution: Amines can participate in nucleophilic substitution reactions with alkyl halides to form higher-order amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acid chlorides.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary, secondary, or tertiary amines.
Substitution: Formation of quaternary ammonium salts.
Wissenschaftliche Forschungsanwendungen
Tri([5,5’-biquinolin]-8-yl)amine has diverse applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Tri([5,5’-biquinolin]-8-yl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to act as a ligand, modulating the activity of target proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylamine: A simpler amine with three ethyl groups attached to the nitrogen atom.
Dimethylamine: Contains two methyl groups attached to the nitrogen atom.
Trimethylamine: Contains three methyl groups attached to the nitrogen atom.
Uniqueness
Its ability to form stable coordination complexes with metal ions makes it particularly valuable in coordination chemistry and catalysis .
Eigenschaften
CAS-Nummer |
920969-09-1 |
|---|---|
Molekularformel |
C54H33N7 |
Molekulargewicht |
779.9 g/mol |
IUPAC-Name |
5-quinolin-5-yl-N,N-bis(5-quinolin-5-ylquinolin-8-yl)quinolin-8-amine |
InChI |
InChI=1S/C54H33N7/c1-10-34(40-13-4-28-55-46(40)19-1)37-22-25-49(52-43(37)16-7-31-58-52)61(50-26-23-38(44-17-8-32-59-53(44)50)35-11-2-20-47-41(35)14-5-29-56-47)51-27-24-39(45-18-9-33-60-54(45)51)36-12-3-21-48-42(36)15-6-30-57-48/h1-33H |
InChI-Schlüssel |
FDTUSDLXULJBKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=CC=NC2=C1)C3=C4C=CC=NC4=C(C=C3)N(C5=C6C(=C(C=C5)C7=C8C=CC=NC8=CC=C7)C=CC=N6)C9=C1C(=C(C=C9)C2=C3C=CC=NC3=CC=C2)C=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


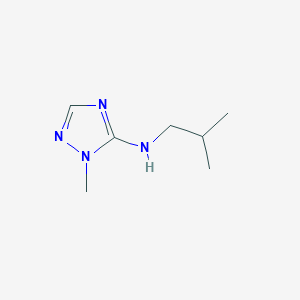
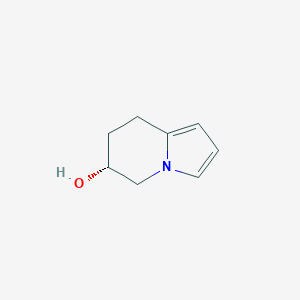
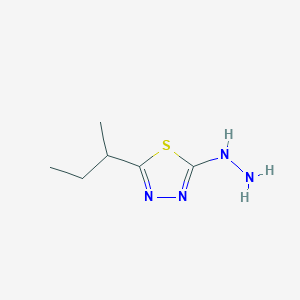
![2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13101359.png)
![3-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13101360.png)

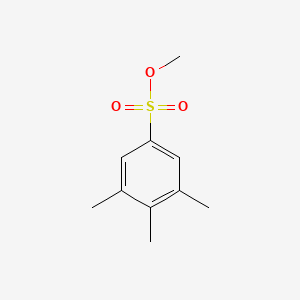
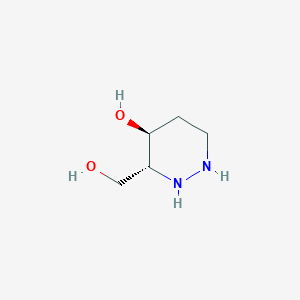
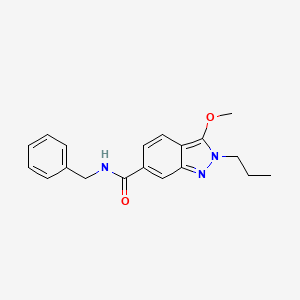
![2-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101388.png)
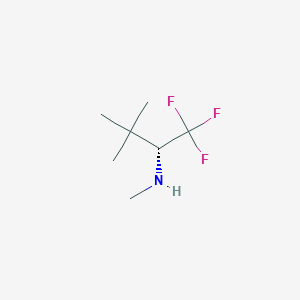
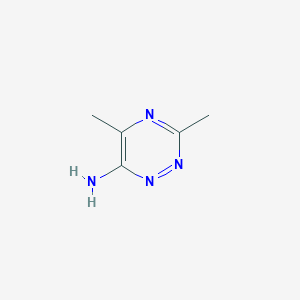
![Tert-butyl 7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13101418.png)
